molecular formula C15H16N2S B8662303 N-benzhydryl-N'-methylthiourea

N-benzhydryl-N'-methylthiourea

Cat. No.: B8662303
M. Wt: 256.4 g/mol
InChI Key: BCDINBWTRAHSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzhydryl-N'-methylthiourea is a thiourea derivative characterized by a benzhydryl (diphenylmethyl) group attached to one nitrogen and a methyl group to the other. Synthesized via the reaction of benzhydrylisothiocyanate with methylamine in ether, it forms white to off-white crystals with a melting point of 152–154°C . The compound has been investigated for its hypoglycemic properties, as part of pharmaceutical research into benzhydryl derivatives . Its structure, confirmed by standard analytical techniques, includes a rigid aromatic system that may influence its biological activity and physicochemical properties, such as solubility and stability.

Properties

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

1-benzhydryl-3-methylthiourea

InChI

InChI=1S/C15H16N2S/c1-16-15(18)17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H2,16,17,18)

InChI Key

BCDINBWTRAHSEL-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Thiourea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
N-Benzhydryl-N'-methylthiourea C₁₅H₁₆N₂S 256.37 152–154 Low in water Bulky benzhydryl group; hypoglycemic activity
N-Benzoyl-N'-phenylthiourea C₁₄H₁₂N₂OS 256.32 ~120–150 (varies) Insoluble Aryl substituents; anticancer potential
N,N′-Dimethylthiourea C₃H₈N₂S 104.17 108–110 Highly soluble Simple alkyl groups; industrial applications
N-Benzoyl-N’-(6-methyl-2-pyridyl)thiourea C₁₄H₁₃N₃OS 283.34 Not reported Moderate Methyl positional isomerism affects H-bonding

Key Observations:

  • Bulkier Groups vs. Simplicity : The benzhydryl group in this compound contributes to lower solubility compared to N,N′-dimethylthiourea, which has small alkyl groups and high water solubility .
  • Aromatic vs. Heterocyclic Substituents : N-Benzoyl-N'-phenylthiourea derivatives (e.g., 2-Cl-BFTU) exhibit solid-state stability and biological activity, while pyridyl-substituted analogues () show tunable electronic properties via methyl positional isomerism .

Hydrogen Bonding and Crystal Packing

Thioureas often form hydrogen-bonded networks. For example:

  • MTU Adducts : Methylthiourea forms layered structures via N–H···S and N–H···O bonds with dioxane, creating robust supramolecular architectures . In contrast, dimethylthiourea (DMTU) adducts exhibit disrupted H-bonding due to methyl group blocking, requiring indirect linkages via solvents like morpholine .

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